molecular formula C26H26N2O6S B2626429 (Z)-2-methoxyethyl 2-(3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 538341-26-3

(Z)-2-methoxyethyl 2-(3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2626429
CAS No.: 538341-26-3
M. Wt: 494.56
InChI Key: BSPBCXSXXRBVNN-QNGOZBTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-methoxyethyl 2-(3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C26H26N2O6S and its molecular weight is 494.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Zeng et al. (2018) demonstrated the synthesis of spiro[pyrrolo[2,1-b][1,3]benzothiazole-3,2'-[1,3]thiazolo[3,2-a]pyrimidine] derivatives via cycloaddition reactions involving a similar compound. This synthesis highlights the compound's utility in creating novel chemical structures (Qing Zeng et al., 2018).
  • Nagarajaiah and Begum (2011) explored the crystal structure of a closely related compound, providing insights into its conformational features and potential for forming hydrogen-bond interactions, which is valuable for understanding its chemical behavior (H. Nagarajaiah & N. Begum, 2011).

Biological Activity

  • Maddila et al. (2012) synthesized derivatives of a related compound and evaluated their in vitro antioxidant activity, antibacterial, and antifungal properties. This research demonstrates the potential biological activities of these compounds (S. Maddila et al., 2012).
  • A study by Alam et al. (2010) on thiazolo[3,2-a]pyrimidine derivatives, which are structurally similar, revealed significant anti-inflammatory and antinociceptive activities, suggesting potential therapeutic applications (O. Alam et al., 2010).

Structural and Conformational Analysis

  • Nagarajaiah and Begum (2014) investigated the structural modifications and supramolecular aggregation of thiazolo[3,2-a]pyrimidines. Their research provides valuable insights into the conformational features of these compounds, which are essential for understanding their chemical and biological properties (H. Nagarajaiah & N. Begum, 2014).

Potential for Pharmacological Use

  • The anti-inflammatory activity of similar compounds was explored by Tozkoparan et al. (1998), who synthesized a series of thiazolo[3,2‐a]pyrimidines and tested their efficacy in reducing inflammation, indicating a direction for potential pharmacological applications (B. Tozkoparan et al., 1998).

Properties

IUPAC Name

2-methoxyethyl (2Z)-5-(4-methoxyphenyl)-2-[(3-methoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O6S/c1-16-22(25(30)34-13-12-31-2)23(18-8-10-19(32-3)11-9-18)28-24(29)21(35-26(28)27-16)15-17-6-5-7-20(14-17)33-4/h5-11,14-15,23H,12-13H2,1-4H3/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPBCXSXXRBVNN-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC(=CC=C3)OC)SC2=N1)C4=CC=C(C=C4)OC)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CC(=CC=C3)OC)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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